Chemical structure and molecular weight of 1-Cyanomethyl-L-proline
Chemical structure and molecular weight of 1-Cyanomethyl-L-proline
An In-depth Technical Guide to 1-Cyanomethyl-L-proline: Structure, Synthesis, and Application
Introduction
In the landscape of synthetic chemistry and drug development, the use of chiral building blocks is fundamental to the creation of enantiomerically pure molecules with specific biological activities. Among these, derivatives of natural amino acids serve as exceptionally valuable scaffolds. This guide focuses on 1-Cyanomethyl-L-proline, a synthetic derivative of the proteinogenic amino acid L-proline.
The L-proline Backbone: A Unique Scaffold
L-proline is unique among the 20 common amino acids due to its secondary amine, which is incorporated into a rigid five-membered pyrrolidine ring.[1][2] This cyclic structure imparts significant conformational rigidity, influencing the secondary structure of peptides and proteins by inducing turns and kinks in the polypeptide chain.[1][3] In organic synthesis, this constrained conformation has made L-proline and its derivatives powerful tools as organocatalysts and chiral auxiliaries.[3][4]
Rationale for N-Cyanomethylation
The strategic modification of the L-proline scaffold at the nitrogen atom allows for the fine-tuning of its chemical properties. The introduction of a cyanomethyl group (-CH₂CN) to form 1-Cyanomethyl-L-proline serves several key purposes. The nitrile moiety is a versatile functional group in organic synthesis, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or participating in various cycloaddition reactions. Furthermore, the electron-withdrawing nature of the cyano group alters the electronic properties and hydrogen-bonding capacity of the parent molecule, distinguishing it from L-proline and other N-alkylated analogs.[5] This modification provides a unique combination of functionality and stereochemistry, making it a valuable intermediate for synthetic chemists.
Scope of the Guide
This document provides a comprehensive technical overview of 1-Cyanomethyl-L-proline for researchers, scientists, and drug development professionals. It covers the molecule's core chemical structure and properties, provides a detailed protocol for its synthesis and purification, outlines rigorous methods for its structural verification, and discusses its applications as a versatile intermediate in advanced chemical synthesis.
Molecular Structure and Physicochemical Properties
A precise understanding of a molecule's structure and properties is the foundation of its effective application.
Core Chemical Identity
The fundamental identifiers for 1-Cyanomethyl-L-proline are summarized below, providing a clear reference for sourcing, registration, and computational modeling.
| Identifier | Value | Source(s) |
| IUPAC Name | (2S)-1-(cyanomethyl)pyrrolidine-2-carboxylic acid | [5][6] |
| CAS Number | 713540-69-3 | [5][6] |
| Molecular Formula | C₇H₁₀N₂O₂ | [5][6] |
| Molecular Weight | 154.17 g/mol | [5][6] |
| InChI Key | JLWCCSSCCLSZOR-LURJTMIESA-N | [5] |
| Canonical SMILES | C1CC(N(C1)CC#N)C(=O)O | [6] |
Structural Elucidation
The structure of 1-Cyanomethyl-L-proline retains the inherent chirality of its parent amino acid while incorporating a new functional group.
Caption: 2D structure of (2S)-1-Cyanomethyl-L-proline.
Key structural features include:
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The Pyrrolidine Ring: A five-membered ring that provides conformational rigidity.
-
The Chiral Center: The stereocenter at the α-carbon (C2) is of the (S)-configuration, inherited from the natural L-proline starting material. This is critical for its role in asymmetric synthesis.
-
The N-Cyanomethyl Group: The -CH₂CN substituent attached to the ring nitrogen atom, which serves as a versatile synthetic handle.
-
The Carboxylic Acid: This functional group provides a site for peptide bond formation or other derivatization.
Synthesis and Purification
The synthesis of 1-Cyanomethyl-L-proline is most commonly achieved through direct N-alkylation, a robust and straightforward method.
Synthetic Strategy: Direct N-Alkylation
The underlying principle of this synthesis is a nucleophilic substitution reaction. The secondary amine of L-proline acts as a nucleophile, attacking an electrophilic cyanomethylating agent such as bromoacetonitrile or chloroacetonitrile. The reaction is conducted in the presence of a base, which serves to deprotonate the carboxylic acid and neutralize the hydrohalic acid byproduct, driving the reaction to completion.
Caption: Generalized reaction scheme for synthesis.
Detailed Experimental Protocol
This protocol is a representative example based on established chemical principles for N-alkylation and should be adapted and optimized with appropriate laboratory safety precautions.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-proline (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Addition of Alkylating Agent: Cool the mixture in an ice bath (0 °C). Add bromoacetonitrile (1.1 eq) dropwise to the stirred suspension. The dropwise addition helps to control any potential exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the L-proline starting material.
-
Workup - Quenching and Extraction: Upon completion, pour the reaction mixture into water and acidify to a pH of ~2-3 with a dilute acid (e.g., 1M HCl). This protonates the product's carboxylate. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Workflow
The crude product typically requires purification to remove unreacted starting materials and byproducts.
-
Chromatography: The most common method is flash column chromatography on silica gel. A gradient elution system, for example, starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (MeOH), is often effective.
-
Crystallization: If the purified product is a solid, crystallization from an appropriate solvent system can be employed to achieve high purity.
Caption: Workflow for purification of the final compound.
Structural Verification and Quality Control
Ensuring the identity and purity of a synthesized compound is paramount for the reliability of subsequent research. A multi-technique approach is the gold standard for this validation.[5]
The Analytical Trinity: A Self-Validating System
No single analytical technique is sufficient for unambiguous characterization. The combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) creates a self-validating system where each technique corroborates the findings of the others.
| Technique | Purpose | Expected Result for 1-Cyanomethyl-L-proline |
| Mass Spectrometry (MS) | Confirms the molecular weight. | [M+H]⁺ ion peak at m/z ≈ 155.18 |
| NMR Spectroscopy | Elucidates the molecular structure and connectivity. | Characteristic shifts for pyrrolidine ring and cyanomethyl protons. |
| HPLC | Determines purity and quantifies impurities. | A single major peak with >95% purity. |
Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the mass-to-charge ratio, which is used to confirm the molecular weight of the synthesized compound. For 1-Cyanomethyl-L-proline (C₇H₁₀N₂O₂), high-resolution mass spectrometry (HRMS) would be expected to find a protonated molecular ion [M+H]⁺ with an m/z value matching the calculated exact mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule.
-
¹H NMR: This technique provides information about the chemical environment of the hydrogen atoms. The methylene protons of the cyanomethyl group (-CH₂CN) are expected to appear as a distinct singlet or AB quartet in a characteristic region of the spectrum, typically around 2.5–3.5 ppm.[5] The remaining protons of the pyrrolidine ring would appear as complex multiplets.
-
¹³C NMR: This provides information on the carbon skeleton. A signal corresponding to the nitrile carbon (-CN) would be expected, along with signals for the carboxylic acid carbon, and the distinct carbons of the pyrrolidine ring and the cyanomethyl group.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of a final compound. A reverse-phase method using a C18 column is typically employed. The compound is eluted with a gradient of a polar mobile phase (e.g., water with 0.1% trifluoroacetic acid) and a less polar organic mobile phase (e.g., acetonitrile). The purity is determined by integrating the area of the product peak relative to the total area of all peaks detected, typically by a UV detector.
Applications in Research and Development
The unique structural features of 1-Cyanomethyl-L-proline make it a valuable tool in several areas of chemical and pharmaceutical research.
Chiral Building Block in Asymmetric Synthesis
The primary application of 1-Cyanomethyl-L-proline is as a chiral intermediate.[5] Its fixed stereochemistry is transferred to more complex molecules during multi-step syntheses. This is of utmost importance in drug development, where often only one enantiomer of a drug is biologically active, while the other may be inactive or even cause harmful side effects.
Proline Analogues in Peptide Chemistry
Synthetic proline analogues are widely used to modify the properties of peptides.[7] Incorporating a derivative like 1-Cyanomethyl-L-proline into a peptide sequence can:
-
Modulate Conformation: The N-substituent can alter the conformational preferences of the peptide backbone.
-
Improve Pharmacokinetic Properties: The modification can influence solubility, metabolic stability, and cell permeability.
-
Introduce New Functionality: The nitrile group can be used as a chemical handle for attaching other molecules, such as fluorescent dyes, affinity labels, or drug payloads.
Versatile Scaffold in Drug Discovery
The molecule possesses three distinct functional groups—a tertiary amine, a carboxylic acid, and a nitrile—each offering a site for chemical diversification. This makes it an attractive scaffold for the construction of compound libraries for high-throughput screening. By systematically modifying each functional group, medicinal chemists can explore the structure-activity relationship (SAR) of a new class of compounds, accelerating the discovery of new therapeutic agents.
Conclusion
1-Cyanomethyl-L-proline is more than just a simple derivative of a natural amino acid. It is a strategically designed chiral building block that combines the conformational rigidity of the proline ring with the synthetic versatility of a nitrile functional group. Its straightforward synthesis and the robust analytical methods available for its characterization make it a reliable and valuable tool for researchers. For professionals in organic synthesis and drug development, 1-Cyanomethyl-L-proline offers a powerful platform for constructing complex, enantiomerically pure molecules and for developing novel peptide-based therapeutics and small molecule drug candidates.
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